Lumisterol-d5

LC-MS Isotope Dilution Internal Standard

Lumisterol-d5 is the only isotopically differentiated internal standard that ensures co-elution with endogenous lumisterol while providing a +5 Da mass shift in MS/MS workflows. Non-deuterated analogs fail to resolve matrix effects, and structurally mismatched deuterated vitamin D standards (e.g., vitamin D3-d3) introduce systematic quantification bias exceeding 15%. This compound is essential for absolute quantification of lumisterol in plasma, tissue, and UV-B-fortified foods, as well as for tracing CYP11A1-mediated hydroxylation pathways. Choose Lumisterol-d5 for regulatory-compliant, publication-grade bioanalytical data.

Molecular Formula C28H44O
Molecular Weight 401.7 g/mol
Cat. No. B15144091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumisterol-d5
Molecular FormulaC28H44O
Molecular Weight401.7 g/mol
Structural Identifiers
SMILESCC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26+,27+,28+/m0/s1/i13D2,17D2,22D
InChIKeyDNVPQKQSNYMLRS-HSNNVTMQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lumisterol-d5: Deuterated Vitamin D Analog for Precise LC-MS Quantification of Vitamin D Metabolism


Lumisterol-d5 is a deuterated derivative of lumisterol, a secosteroid and stereoisomer of 7-dehydrocholesterol that belongs to the vitamin D family [1]. With five deuterium atoms incorporated into its sterol backbone (molecular formula C₂₈H₃₉D₅O, molecular weight 401.68 g/mol), this isotopically labeled compound serves as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry workflows . Unlike its non-deuterated counterpart (lumisterol, CAS 474-69-1, MW 396.65), Lumisterol-d5 enables accurate correction for matrix effects and ionization variability in LC-MS/MS analysis of vitamin D metabolites and photoisomers .

Why Generic Substitution Fails: The Critical Need for Lumisterol-d5 as a Validated Internal Standard in Vitamin D Research


In-class compounds such as non-deuterated lumisterol or alternative vitamin D analogs cannot substitute for Lumisterol-d5 in quantitative bioanalytical workflows due to fundamental differences in isotopic composition and chromatographic behavior . Non-deuterated lumisterol is indistinguishable from endogenous analyte in MS detection, rendering accurate calibration impossible. While other deuterated vitamin D standards (e.g., vitamin D3-d3) exist, they lack structural identity to lumisterol—a photoisomer with distinct biological activity as an inverse agonist of RORα/γ and a modulator of vitamin D metabolism [1]. The use of an incorrect internal standard introduces systematic quantification errors, as demonstrated in isotope dilution MS studies where chemically mismatched standards produced recovery bias exceeding 15% [2]. Lumisterol-d5, by contrast, co-elutes with endogenous lumisterol while maintaining a +5 Da mass shift, enabling precise isotope dilution quantification with minimal matrix interference .

Lumisterol-d5: Quantitative Evidence for Superior Performance as an LC-MS Internal Standard


Isotopic Purity and Chromatographic Fidelity: Lumisterol-d5 vs. Non-Deuterated Lumisterol

Lumisterol-d5 provides a +5 Da mass shift (MW 401.68 vs. 396.65 for unlabeled lumisterol) with no chromatographic separation under standard reversed-phase LC conditions, enabling precise co-elution essential for matrix effect correction . In contrast, non-deuterated lumisterol cannot be used as an internal standard because it is indistinguishable from endogenous analyte in MS detection . Vendor specifications report isotopic purity of 98 atom% D, ensuring minimal contribution from unlabeled species to the analyte channel .

LC-MS Isotope Dilution Internal Standard Vitamin D

Chemical Purity Benchmarking: Lumisterol-d5 vs. Commercial Deuterated Standards

Commercial Lumisterol-d5 is supplied with a minimum chemical purity of 95% (HPLC), as specified by multiple vendors . This purity level is consistent with industry standards for research-grade deuterated internal standards, which typically range from 95% to 99% for comparable compounds such as Lumisterol-d3 [1]. The absence of a USP/EP monograph for lumisterol means that vendor Certificate of Analysis (CoA) documentation remains the primary quality verification for procurement decisions.

Quality Control Analytical Chemistry Reference Materials

In Vivo Biological Activity: Lumisterol-d5 as a Tracer in Vitamin D Metabolism Studies

Although direct in vivo data for Lumisterol-d5 are limited, studies using deuterated vitamin D3 in mice demonstrate the utility of stable isotope labeling for tracing metabolic fate. In a controlled feeding study, mice receiving 50 µg/kg deuterated vitamin D3 exhibited quantifiable plasma levels of deuterated 25-hydroxyvitamin D3, which were reduced by 50% when co-administered with high-dose lumisterol2 (2000 µg/kg) [1]. This establishes that deuterated vitamin D analogs can be effectively tracked in vivo and that lumisterol exerts measurable metabolic interference. By extension, Lumisterol-d5 enables analogous tracing of lumisterol-specific metabolic pathways, including its conversion to vitamin D2 and hydroxylated derivatives [2].

Vitamin D Metabolism Pharmacokinetics In Vivo Tracing

Optimal Research and Industrial Applications for Lumisterol-d5 Based on Quantitative Evidence


LC-MS/MS Quantification of Lumisterol in Biological Matrices

Use Lumisterol-d5 as an isotope dilution internal standard for absolute quantification of endogenous lumisterol in plasma, serum, or tissue homogenates. The +5 Da mass shift enables selective MS/MS detection (e.g., MRM transition m/z 401.7→383.3 for Lumisterol-d5 vs. 396.7→378.3 for analyte) while maintaining co-elution for matrix effect correction . This application is critical for studies investigating the role of lumisterol as an inverse agonist of RORα/γ and its impact on vitamin D homeostasis [1].

Metabolic Tracing of Vitamin D Photoisomer Formation in UV-Irradiated Foods

Employ Lumisterol-d5 to quantify the formation of lumisterol photoisomers during UV-B treatment of foods (e.g., yeast, mushrooms) intended for vitamin D fortification. The deuterated standard enables accurate measurement of lumisterol2 yields under varying irradiation conditions, supporting process optimization and regulatory compliance . Studies show that high doses of dietary lumisterol2 reduce circulating 25(OH)D3 by 50% and calcitriol by 80%, underscoring the need for precise quantification [2].

In Vitro Metabolism Studies of CYP11A1-Derived Hydroxylumisterols

Utilize Lumisterol-d5 as a substrate for cytochrome P450scc (CYP11A1) to trace the enzymatic production of 20-hydroxylumisterol, 22-hydroxylumisterol, and other novel secosteroids. The deuterium label facilitates MS-based differentiation between enzymatically generated products and background signals, enabling kinetic parameter determination (Km, Vmax) [3]. These hydroxylated derivatives have demonstrated photoprotective and anti-proliferative activities in human keratinocytes [4].

Technical Documentation Hub

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54 linked technical documents
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